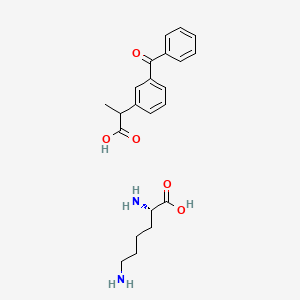

Ketoprofen lysine

描述

属性

IUPAC Name |

2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIORVCHBUEWEP-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57469-78-0 | |

| Record name | Ketoprofen lysine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-BENZOYLPHENYL)PROPIONIC ACID-D,L-LYSINE SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD00E3D4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Ketoprofen Lysine Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoprofen lysine salt (KLS) is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent analgesic, anti-inflammatory, and antipyretic properties. As a salt formulation of ketoprofen, it exhibits a distinct pharmacokinetic profile characterized by rapid absorption and onset of action. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound salt, delving into its molecular targets and physiological effects. The primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. Additionally, evidence suggests that KLS may exert its effects through the inhibition of the lipoxygenase pathway, antagonism of bradykinin, and modulation of central nervous system pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to offer a thorough resource for the scientific community.

Introduction

Ketoprofen, a propionic acid derivative, is a well-established NSAID used in the management of pain and inflammation.[1] The lysine salt formulation, this compound salt (KLS), was developed to improve upon the physicochemical properties of the parent compound, ketoprofen acid (KA).[2] The salification with L-lysine enhances the water solubility of ketoprofen, leading to faster dissolution and more rapid absorption from the gastrointestinal tract.[2] This results in a quicker onset of analgesic and anti-inflammatory effects, a key advantage in the treatment of acute pain.[2] This guide will explore the multifaceted mechanism of action of KLS, from its primary impact on the arachidonic acid cascade to its other potential therapeutic targets.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The principal mechanism of action of this compound salt is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs) from arachidonic acid.[1][3] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Ketoprofen is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastric cytoprotection, platelet aggregation, and renal blood flow.[1]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1] The prostaglandins produced by COX-2 are primarily involved in mediating the inflammatory response, pain, and fever.[1]

By inhibiting both COX-1 and COX-2, ketoprofen reduces the production of prostaglandins, thereby exerting its therapeutic effects. The S-(+)-enantiomer of ketoprofen is a potent inhibitor of both COX-1 and COX-2.

Signaling Pathway: Cyclooxygenase (COX) Pathway

Additional Mechanisms of Action

Beyond its primary role as a COX inhibitor, this compound salt is thought to have other mechanisms that contribute to its overall therapeutic profile.

Inhibition of the Lipoxygenase (LOX) Pathway

Ketoprofen has been shown to inhibit the lipoxygenase (LOX) pathway, which is another major route for the metabolism of arachidonic acid.[4] Lipoxygenases catalyze the production of leukotrienes, which are potent inflammatory mediators involved in leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. By inhibiting this pathway, ketoprofen may provide a broader anti-inflammatory effect than agents that only target the COX pathway.[4]

Signaling Pathway: Lipoxygenase (LOX) Pathway

Antagonism of Bradykinin

Bradykinin is a potent inflammatory mediator that causes vasodilation, increases vascular permeability, and stimulates pain receptors.[5] Some studies suggest that ketoprofen may antagonize the effects of bradykinin, which would contribute to its analgesic and anti-inflammatory properties.[5][6] The precise mechanism of this antagonism is not fully elucidated, but it may involve interference with bradykinin B2 receptor signaling.

Central Analgesic Effects

In addition to its peripheral actions, ketoprofen exhibits central analgesic effects.[7][8] Due to its lipophilicity, ketoprofen can cross the blood-brain barrier.[9] In the central nervous system, it can inhibit prostaglandin synthesis and may also interact with other neurotransmitter systems, such as the serotonergic system, to modulate pain perception.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action and pharmacokinetics of ketoprofen and its lysine salt.

Table 1: In Vitro Inhibitory Potency of Ketoprofen

| Target Enzyme | Ligand | IC50 | Assay System | Reference(s) |

| COX-1 | S-(+)-Ketoprofen | 1.9 nM | Not Specified | [11] |

| COX-2 | S-(+)-Ketoprofen | 27 nM | Not Specified | [11] |

| 15-Lipoxygenase | Ketoprofen | 24.8 µM | Chemiluminescence method | [12] |

Table 2: Pharmacokinetic Parameters of Ketoprofen Acid (KA) vs. This compound Salt (KLS)

| Parameter | Ketoprofen Acid (KA) | This compound Salt (KLS) | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~60 minutes | ~15 minutes | [13] |

| Onset of Analgesic Action | Slower | More Rapid | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound salt.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Methodology: A common method is the colorimetric COX inhibitor screening assay.

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and the test compound (this compound salt) at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound at different dilutions to the respective wells. Control wells receive the vehicle.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity is measured by monitoring the appearance of an oxidized chromogen.

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: In Vitro COX Inhibition Assay

In Vitro Lipoxygenase (LOX) Inhibition Assay

Objective: To determine the IC50 of a test compound against lipoxygenase.

Methodology:

-

Reagent Preparation: Prepare a solution of lipoxygenase enzyme (e.g., soybean lipoxygenase), linoleic acid (substrate), and the test compound at various concentrations.

-

Assay Procedure:

-

In a suitable buffer, incubate the lipoxygenase enzyme with the test compound at different concentrations.

-

Initiate the reaction by adding linoleic acid. The formation of the hydroperoxy derivative of linoleic acid is monitored.

-

-

Data Acquisition: Measure the change in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of the enzyme activity for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Bradykinin B2 Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor.

Methodology: A competitive radioligand binding assay is typically used.

-

Reagent Preparation: Prepare cell membranes expressing the bradykinin B2 receptor, a radiolabeled ligand (e.g., [3H]-bradykinin), and the unlabeled test compound at various concentrations.

-

Assay Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.

-

Data Acquisition: Quantify the amount of radioactivity bound to the membranes using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Hot Plate Test for Central Analgesic Activity

Objective: To assess the central analgesic effect of a test compound in an animal model.

Methodology:

-

Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing environment.

-

Baseline Measurement: Determine the baseline pain response latency by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and measuring the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer the test compound (this compound salt) or a vehicle control to the animals.

-

Post-Treatment Measurement: At various time points after drug administration, repeat the pain response latency measurement on the hot plate.

-

Data Analysis: An increase in the pain response latency compared to the baseline and the control group indicates a central analgesic effect.

Gastroprotective Mechanism of the Lysine Salt

A significant advantage of this compound salt over ketoprofen acid is its improved gastrointestinal tolerability.[2] This is attributed to several factors:

-

Increased Solubility and Faster Absorption: The higher water solubility of KLS leads to faster dissolution and absorption, reducing the local concentration and contact time of the drug with the gastric mucosa, thereby minimizing direct irritation.[2]

-

Antioxidant Properties of Lysine: L-lysine itself has been shown to have antioxidant properties, which may help to counteract the oxidative stress induced by NSAIDs in the gastric mucosa.[5]

-

Upregulation of Mucosal Defenses: Studies suggest that KLS may upregulate the expression of gastroprotective proteins, further enhancing the resilience of the gastric lining.[2]

Conclusion

This compound salt is a potent NSAID with a well-defined primary mechanism of action centered on the non-selective inhibition of COX-1 and COX-2 enzymes. This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The lysine salt formulation provides a significant pharmacokinetic advantage, allowing for more rapid absorption and a faster onset of action compared to ketoprofen acid. In addition to its primary mechanism, ketoprofen's inhibition of the lipoxygenase pathway, antagonism of bradykinin, and central analgesic effects likely contribute to its broad therapeutic efficacy. The inherent gastroprotective properties of the lysine moiety further enhance its clinical utility. This comprehensive understanding of the multifaceted mechanism of action of this compound salt is crucial for its rational use in clinical practice and for guiding future research and development in the field of anti-inflammatory and analgesic therapies.

References

- 1. Novel small molecule bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 5. Protective activity of this compound salt against the pulmonary effects induced by bradykinin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of this compound salt on interleukin-1beta and bradykinin induced inflammatory changes in hamster cheek pouch microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central and peripheral actions of the NSAID ketoprofen on spinal cord nociceptive reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Central analgesic effect of ketoprofen in humans: electrophysiological evidence for a supraspinal mechanism in a double-blind and cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evidence for a central mechanism of action of S-(+)-ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

Synthesis and Characterization of Ketoprofen Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ketoprofen lysine (KLS), the lysine salt of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. The formation of this salt enhances the aqueous solubility and absorption rate of ketoprofen, leading to a faster onset of its analgesic and anti-inflammatory effects and improved gastric tolerability.[1][2][3][4] This document details the synthesis process, provides established protocols for its characterization using various analytical techniques, and presents key quantitative data in a structured format.

Synthesis of this compound

The synthesis of this compound is fundamentally an acid-base reaction, where the carboxylic acid group of ketoprofen reacts with the basic amino group of lysine to form a salt.[5] This process is typically carried out in a suitable solvent system, followed by crystallization and purification to yield the final product.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the dissolution of reactants, salt formation, crystallization, and subsequent isolation and drying of the product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Salt Formation and Crystallization

The following protocol is adapted from established methods for the synthesis of this compound.[5][6]

-

Dissolution: In a suitable reaction vessel, dissolve L-lysine in purified water with stirring at room temperature until a clear solution is obtained. A typical molar ratio of lysine to ketoprofen is 1:1.[5]

-

Reaction: To the lysine solution, add ketoprofen. Continue stirring the mixture at room temperature. The reaction is typically rapid, often completed within 30 minutes, resulting in a clear solution as the salt forms.[6]

-

Crystallization: After the reaction is complete, add an antisolvent, such as absolute ethyl alcohol, to the reaction solution to induce crystallization.[6] Allow the mixture to equilibrate for a period, for instance, 3 hours, to maximize crystal formation.[6]

-

Isolation: Collect the precipitated white crystals by suction filtration.

-

Drying: Place the collected filter cake in a vacuum oven and dry at a temperature of approximately 50°C for 8-12 hours to obtain the final this compound product.[6]

This method is reported to produce high yields (over 95%) and high purity (over 99%).[6]

Mechanism of Action: COX Enzyme Inhibition

Ketoprofen, the active moiety in KLS, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes.[2][7] It is a non-selective inhibitor of both COX-1 and COX-2.[3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][7] By blocking this pathway, KLS reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[1]

Caption: Mechanism of action of this compound via COX inhibition.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.

Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₈N₂O₅ | [7][8] |

| Molecular Weight | 400.5 g/mol | [7][8] |

| Appearance | White crystalline powder | [6][8] |

| Melting Point | ~162.5 °C | [6] |

| Solubility | Soluble in water | [6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present and to confirm the salt formation by observing the shift in the carbonyl stretching frequency of the carboxylic acid. In ketoprofen, characteristic peaks are observed for the ketone carbonyl (C=O) at ~1660 cm⁻¹ and the carboxylic acid carbonyl (C=O) at ~1701 cm⁻¹.[9] Upon salt formation with lysine, the carboxylic acid peak disappears and is replaced by a strong absorption band corresponding to the carboxylate anion (COO⁻) at a lower wavenumber, typically around 1550 cm⁻¹.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dried this compound powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000–650 cm⁻¹.[11]

-

Analysis: Identify the characteristic absorption peaks. Compare the spectrum of the product with the spectra of the starting materials (ketoprofen and lysine) to confirm the disappearance of the carboxylic acid peak and the appearance of the carboxylate peak.[12]

| Functional Group | Ketoprofen (Acid) | This compound (Salt) | Reference(s) |

| Ketone C=O Stretch | ~1655-1660 cm⁻¹ | ~1655 cm⁻¹ | [9][12] |

| Carboxylic Acid C=O Stretch | ~1697-1701 cm⁻¹ | Absent | [9][12] |

| Carboxylate Anion (COO⁻) | Absent | ~1550 cm⁻¹ | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the integrity of both the ketoprofen and lysine moieties in the final salt. Solid-state NMR (ssNMR) is particularly useful for distinguishing between a salt and a co-crystal, as the chemical shifts in the carboxylic region are sensitive to proton transfer.[10] For a true salt, the ¹³C signal for the carboxylate carbon is expected to be shifted compared to the protonated carboxylic acid of the parent drug.[10]

Experimental Protocol: Solution-State ¹H NMR

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Analysis: Assign the proton signals corresponding to both the ketoprofen and lysine structures. The integration of the signals should correspond to the 1:1 stoichiometry of the salt.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and concentration of this compound in raw materials and pharmaceutical formulations.[13] A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

-

Standard and Sample Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like Milli-Q water.[13] Prepare sample solutions by accurately weighing and dissolving the synthesized product in the same solvent.

-

Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in the table below.

-

Analysis: Inject the standard and sample solutions. Identify the this compound peak by its retention time. Calculate the purity by comparing the area of the main peak to the total area of all peaks (area percent method) or quantify against the reference standard.

| Parameter | Condition | Reference(s) |

| Column | C18, e.g., μBondapack (300x3.9 mm, 10 µm) or InertSustain (150x4.6 mm, 5 µm) | [13][14] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., 0.05 M KH₂PO₄), (60:40, v/v), pH adjusted to 3.0 | [13][14] |

| Flow Rate | 1.0 - 1.5 mL/min | [13][14] |

| Detection | UV at 242 nm or 254 nm | [13] |

| Column Temperature | 20 °C | [13] |

Summary of HPLC Method Validation Data

| Parameter | Reported Value | Reference(s) |

| Linearity Range | 8–24 µg/mL; 5-900 µg/mL | [13][14] |

| Correlation Coefficient (r) | > 0.9999 | [13][14] |

| Accuracy (Recovery) | 99.6% - 100.4% | [13][14] |

| Limit of Detection (LOD) | 0.00002 µg/mL - 0.0283 µg/mL | [14] |

| Limit of Quantitation (LOQ) | 0.00005 µg/mL - 0.0858 µg/mL | [14] |

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile. DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures changes in mass with temperature.

Experimental Protocol: DSC/TGA

-

Sample Preparation: Accurately weigh a small amount (e.g., 5 mg) of the sample into an aluminum pan.[10][14]

-

Data Acquisition: Place the pan in the DSC/TGA instrument. Heat the sample under a nitrogen atmosphere (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 320 °C).[10][14]

-

Analysis:

-

DSC: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The sharp endothermic peak for ketoprofen acid is around 94-97°C, while this compound exhibits a higher melting point.[4][15]

-

TGA: Analyze the thermogram for mass loss steps, which indicate decomposition or loss of volatiles. Ketoprofen typically shows a single-step decomposition starting above 200°C.[4][16]

-

| Technique | Observation for this compound | Reference(s) |

| DSC | Endothermic peak corresponding to melting (~162.5 °C). The peak for ketoprofen acid (~95°C) should be absent. | [6][15][17] |

| TGA | Thermally stable with decomposition occurring at elevated temperatures (e.g., starting >200°C). | [4] |

X-ray Powder Diffraction (XRPD)

XRPD is a critical technique for analyzing the solid-state structure of this compound. It can confirm the crystalline nature of the synthesized material and is essential for studying polymorphism—the existence of different crystal forms. Different polymorphs (e.g., a salt vs. a co-crystal) can have distinct physicochemical properties, including solubility and bioavailability.[10][18][19] The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline form.[20]

Experimental Protocol: XRPD

-

Sample Preparation: Gently pack the powdered sample into a sample holder.

-

Data Acquisition: Mount the holder in the diffractometer. Scan the sample over a defined 2θ range (e.g., 5-55°) using a specific X-ray source (e.g., Cu Kα radiation).[14]

-

Analysis: Compare the resulting diffraction pattern to reference patterns of known polymorphs of this compound to identify the crystal form.[20] The absence of a diffraction pattern (i.e., only a broad halo) would indicate amorphous material.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound | 57469-78-0 | Benchchem [benchchem.com]

- 3. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN1939893A - Lysine-ketoprofen and its production - Google Patents [patents.google.com]

- 6. CN103524365A - Method for preparing lysine ketoprofen - Google Patents [patents.google.com]

- 7. This compound | C22H28N2O5 | CID 9843941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Ketoprofen lysinate [tiiips.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. FT-IR Analysis of Structural Changes in this compound Salt and KiOil Caused by a Pulsed Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EP3842408A1 - Co-crystal of ketoprofen and its preparation, pharmaceutical compositions comprising the same and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Ketoprofen Lysine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of ketoprofen lysine salt. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Chemical and Physical Properties

This compound salt is the lysine salt of ketoprofen, a well-established non-steroidal anti-inflammatory drug (NSAID). The salification with L-lysine significantly enhances the aqueous solubility and dissolution rate of ketoprofen, leading to more rapid absorption and a faster onset of therapeutic action.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound salt.

| Property | Value | References |

| Molecular Weight | 400.47 g/mol | [4] |

| Molecular Formula | C₂₂H₂₈N₂O₅ | [4] |

| CAS Number | 57469-78-0 | [4][5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 170.7 °C (onset 164.1 °C, with degradation) | [6] |

| pKa (of Ketoprofen) | 4.45 | [6] |

| Solubility | Water: Significantly higher than ketoprofen. A 3% w/v solution of L-lysine improves ketoprofen solubility by 4.65-fold.[3] Methanol: Soluble Ethanol: Soluble DMSO: Soluble | [5] |

Chemical Structure and Elucidation

This compound salt is an ionic compound formed from the acid-base reaction between the carboxylic acid group of ketoprofen and the amino groups of L-lysine. The resulting salt possesses distinct physicochemical properties compared to the parent ketoprofen acid.

Chemical Structure of this compound Salt

Caption: Ionic interaction between ketoprofen and lysine.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound salt, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][7] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

Prostaglandin Synthesis Inhibition Pathway

Caption: Inhibition of COX enzymes by this compound Salt.

Experimental Protocols

Synthesis of this compound Salt

This protocol is adapted from publicly available patent literature and provides a general method for the preparation of this compound salt.[8][9]

Materials:

-

Ketoprofen

-

L-lysine

-

Purified Water

-

Absolute Ethanol

Procedure:

-

Prepare a lysine solution by dissolving L-lysine in purified water with stirring at room temperature until fully dissolved.

-

Slowly add ketoprofen to the lysine solution while maintaining stirring at room temperature. The molar ratio of ketoprofen to lysine should be approximately 1:1.

-

Continue the reaction at room temperature for approximately 30 minutes to allow for salt formation.

-

After the reaction is complete, add absolute ethanol to the solution to induce crystallization.

-

Allow the crystallization to proceed for a few hours.

-

Collect the precipitated this compound salt by suction filtration.

-

Wash the filter cake with a small amount of cold absolute ethanol.

-

Dry the product under vacuum at an appropriate temperature (e.g., 50 °C) for several hours to obtain the final product.

This compound Salt Synthesis Workflow

Caption: Workflow for the synthesis of this compound Salt.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is a representative example for the quantitative analysis of this compound salt in pharmaceutical formulations.[10]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 300 x 3.9 mm i.d., 10 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid

-

Purified water

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.05 M KH₂PO₄ buffer (60:40, v/v), with the pH adjusted to 3.0 using orthophosphoric acid.

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 20°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound salt of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 8-24 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound salt in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound salt in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for the structural characterization of this compound salt and to confirm salt formation.[11][12]

Instrumentation:

-

FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the powdered this compound salt sample directly onto the ATR crystal.

Data Acquisition:

-

Record the FT-IR spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

-

Perform background correction using the empty ATR crystal.

Interpretation:

-

Analyze the resulting spectrum for characteristic absorption bands. Key bands to observe include:

-

The disappearance or significant shift of the carboxylic acid C=O stretching vibration of ketoprofen (typically around 1695 cm⁻¹).

-

The appearance of carboxylate anion (COO⁻) stretching bands (asymmetric and symmetric) in the region of 1610-1550 cm⁻¹ and 1400 cm⁻¹, respectively.

-

The presence of N-H bending and stretching vibrations from the lysine moiety.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Strategies Tackling Viral Replication and Inflammatory Pathways as Early Pharmacological Treatment for SARS-CoV-2 Infection: Any Potential Role for this compound Salt? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C22H28N2O5 | CID 9843941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 57469-78-0 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 8. CN103524365A - Method for preparing lysine ketoprofen - Google Patents [patents.google.com]

- 9. CN1939893A - Lysine-ketoprofen and its production - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. FT-IR Analysis of Structural Changes in this compound Salt and KiOil Caused by a Pulsed Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Examination of the Pharmacological Profile of Ketoprofen Lysine Salt

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, has been a cornerstone in the management of pain and inflammation since its introduction in 1973.[1] However, its clinical utility, particularly for long-term use, has been hampered by its potential for gastrointestinal adverse effects.[2][3] To address this limitation, ketoprofen lysine salt (KLS) was developed. This technical guide provides a comprehensive overview of the pharmacological profile of KLS, highlighting its distinct advantages over ketoprofen acid (KA). Through the salification process with the amino acid L-lysine, KLS exhibits an enhanced pharmacokinetic profile, characterized by rapid absorption and onset of action, and a superior gastrointestinal safety profile.[2][4] This document will delve into the pharmacokinetics, pharmacodynamics, mechanism of action, and clinical evidence supporting the use of KLS, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Introduction

NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][5] Ketoprofen is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[2][5] While the inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 in the gastrointestinal tract can disrupt the protective prostaglandin synthesis, leading to mucosal damage.[2][6]

The development of this compound salt was a strategic approach to improve the risk-benefit profile of ketoprofen. The addition of the amino acid L-lysine significantly enhances the water solubility of ketoprofen, leading to faster dissolution and absorption.[2][5] This not only results in a more rapid onset of analgesic effects but also appears to contribute to its improved gastric tolerability.[2][4]

Pharmacokinetics: Enhanced Absorption and Rapid Onset

The primary pharmacokinetic advantage of KLS over KA is its significantly faster rate of absorption following oral administration.[2] This is a direct consequence of its increased water solubility.

Comparative Pharmacokinetic Parameters

The faster absorption of KLS translates to a shorter time to reach peak plasma concentration (Tmax) and a more rapid achievement of therapeutic drug levels.[2][7]

| Parameter | This compound Salt (KLS) | Ketoprofen Acid (KA) | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~15 minutes | ~60 minutes | [2][7] |

| Absorption | Rapid and almost complete | Rapid | [2][7] |

Table 1: Comparative pharmacokinetic parameters of this compound Salt (KLS) and Ketoprofen Acid (KA) following oral administration.

Experimental Protocol: Pharmacokinetic Study in Humans

A typical pharmacokinetic study comparing KLS and KA would involve a randomized, crossover design in healthy volunteers.

Participants would receive a single oral dose of either KLS or KA, followed by a washout period before receiving the other formulation. Blood samples would be collected at predefined time points to determine the plasma concentrations of ketoprofen using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacodynamics and Mechanism of Action

Non-selective COX Inhibition

Ketoprofen, the active moiety in KLS, exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[2][5] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5]

Potency and Comparative Efficacy

Ketoprofen is a potent NSAID.[1] In preclinical models, ketoprofen has demonstrated greater anti-inflammatory potency compared to other commonly used NSAIDs. For instance, in carrageenan-induced abscesses in rats, ketoprofen was found to be 20 times more potent than ibuprofen, 80 times more potent than phenylbutazone, and 160 times more potent than acetylsalicylic acid.[1]

| Drug | Relative Potency (vs. Ketoprofen) | Reference |

| Ketoprofen | 1 | [1] |

| Ibuprofen | 1/20 | [1] |

| Phenylbutazone | 1/80 | [1] |

| Acetylsalicylic Acid | 1/160 | [1] |

Table 2: Relative anti-inflammatory potency of ketoprofen compared to other NSAIDs in a rat model.

Enhanced Gastrointestinal Safety Profile

A significant advantage of KLS over KA is its improved gastrointestinal tolerability.[2][4] While both forms can cause gastric side effects due to the systemic inhibition of COX-1, KLS appears to have a local protective effect on the gastric mucosa.[1][8]

Proposed Mechanisms of Gastroprotection

The improved gastric safety of KLS is thought to be multifactorial:

-

Faster Dissolution and Absorption: The rapid absorption of KLS reduces the direct contact time of the drug with the gastric mucosa, potentially minimizing local irritation.[2]

-

Antioxidant Properties: Both in vitro and in vivo studies suggest that KLS has enhanced antioxidant properties and can upregulate mucosal defenses.[1][4] L-lysine itself may contribute to these protective effects by scavenging reactive oxygen species and inhibiting lipid peroxidation.[8]

-

Upregulation of Protective Factors: KLS has been shown to upregulate key factors involved in maintaining gastric mucosal integrity.[2]

Experimental Protocol: Assessment of Gastric Damage

Preclinical evaluation of NSAID-induced gastric damage is often conducted in rodent models.

Methodology:

-

Animal Model: Male Wistar rats are commonly used.

-

Drug Administration: Animals are fasted overnight and then orally administered with equimolar doses of KLS, KA, or a vehicle control.

-

Induction of Gastric Lesions: To exacerbate potential damage, a necrotizing agent such as ethanol is often administered after the NSAID.

-

Evaluation: After a set period, the animals are euthanized, and their stomachs are removed. The gastric mucosa is then examined for lesions, which can be scored based on their number and severity.

-

Histopathological Analysis: Gastric tissue samples can be processed for histological examination to assess the extent of mucosal damage at a microscopic level.

Clinical Efficacy and Applications

The favorable pharmacological profile of KLS translates into effective and well-tolerated treatment for a variety of acute and chronic pain and inflammatory conditions.[9][10][11]

Acute Pain Management

Due to its rapid onset of action, KLS is particularly well-suited for the management of acute pain conditions such as:

Inflammatory Conditions

KLS is also effective in treating inflammatory conditions, including:

A randomized, single-blind study comparing KLS mouthwash to benzydamine hydrochloride mouthwash for acute pharyngeal inflammation found that KLS had a significantly longer duration of analgesic effect after the first dose and was better tolerated.[13]

| Outcome | This compound Salt (KLS) Mouthwash | Benzydamine Hydrochloride (BH) Mouthwash | p-value | Reference |

| Duration of Analgesic Effect (First Dose) | Significantly longer | Shorter | 0.006 | [13] |

| Time Course of Pain | Significantly better | - | 0.017 | [13] |

| Adverse Events | Significantly fewer | More frequent | 0.001 | [13] |

Table 3: Efficacy and tolerability of KLS mouthwash versus BH mouthwash in acute pharyngitis.

Conclusion

This compound salt represents a significant advancement in NSAID therapy, offering a superior pharmacological profile compared to its parent compound, ketoprofen acid. Its enhanced water solubility leads to faster absorption, a more rapid onset of analgesic action, and an improved gastrointestinal safety profile.[2][4] These advantages make KLS a valuable therapeutic option for a wide range of acute and chronic pain and inflammatory conditions, particularly for patients who require rapid pain relief or are at an increased risk of gastrointestinal complications. The data presented in this guide underscore the robust scientific rationale for the clinical use of this compound salt.

References

- 1. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy | MDPI [mdpi.com]

- 2. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 57469-78-0 | Benchchem [benchchem.com]

- 6. Analgesic - Wikipedia [en.wikipedia.org]

- 7. Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. all-imm.com [all-imm.com]

- 11. Ketoprofen and this compound salt in managing children with mild-moderate acute pain: evidence emerging from comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy and safety of this compound salt mouthwash versus benzydamine hydrochloride mouthwash in acute pharyngeal inflammation: a randomized, single-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound Salt in Reducing Inflammation and Pain in Primary Osteoarthritis of the Hand: Preliminary Results of a Retrospective and Prospective Clinical Trial - ACR Meeting Abstracts [acrabstracts.org]

The Chemical Nuances of Efficacy: A Comparative Analysis of Ketoprofen Lysine Salt and Ketoprofen Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ketoprofen stands as a potent analgesic and anti-inflammatory agent. However, its acidic form (KA) is often associated with gastrointestinal side effects and limited aqueous solubility, which can impact its dissolution rate and onset of action. To address these limitations, ketoprofen has been formulated as a lysine salt (KLS), a modification that significantly alters its physicochemical properties and, consequently, its clinical profile. This technical guide provides a detailed comparative analysis of the chemical differences between ketoprofen lysine salt and ketoprofen acid, offering insights for researchers and professionals in drug development.

Core Chemical and Physical Distinctions

The primary chemical difference between ketoprofen acid and this compound salt lies in the acid-base reaction between the carboxylic acid group of ketoprofen and the basic amino acid L-lysine. This seemingly simple salt formation has profound implications for the molecule's behavior, most notably its solubility and dissolution characteristics.

Molecular Structure

Ketoprofen acid is a propionic acid derivative with the chemical formula C₁₆H₁₄O₃.[1] The presence of the carboxylic acid group is central to its acidic nature. This compound salt is formed by the reaction of ketoprofen with L-lysine in a 1:1 molar ratio.[2][3] Lysine, with its two amino groups, acts as a base, accepting a proton from the carboxylic acid of ketoprofen to form a salt. The resulting molecular formula for this compound salt is C₂₂H₂₈N₂O₅.[4]

Physicochemical Properties: A Comparative Overview

The transformation from an acid to a salt dramatically influences several key physicochemical parameters, which are summarized in the table below.

| Property | Ketoprofen Acid | This compound Salt | Reference(s) |

| Molecular Weight ( g/mol ) | 254.28 | 400.47 | [1][5] |

| Melting Point (°C) | ~95 | 145-149 | [5][6] |

| pKa | ~4.2 - 5.94 | Lysine pKa₁ (α-carboxyl): ~2.18Lysine pKa₂ (α-amino): ~8.95Lysine pKa₃ (ε-amino): ~10.53 | [6][7][8][9][10][11] |

| Aqueous Solubility | Practically insoluble in water | Freely soluble in water | [3][6][12] |

Key Insights from the Data:

-

Melting Point: The significantly higher melting point of this compound salt is indicative of its ionic character and the strong electrostatic interactions within the crystal lattice, in contrast to the weaker hydrogen bonding present in the crystalline structure of ketoprofen acid.

-

pKa: The pKa of ketoprofen's carboxylic acid group indicates it is a weak acid. Lysine, on the other hand, is a basic amino acid with three ionizable groups. The large difference in pKa between the carboxylic acid of ketoprofen and the amino groups of lysine strongly favors salt formation.

-

Aqueous Solubility: The most striking difference is the vastly improved aqueous solubility of the lysine salt. This is attributed to the ionic nature of the salt, which readily dissociates in water, a polar solvent. The poor water solubility of ketoprofen acid can limit its dissolution rate in the gastrointestinal tract, a critical step for absorption.[12][13][14]

The Impact on Pharmacokinetics and Tolerability

The enhanced solubility and dissolution rate of this compound salt directly translate to a more rapid absorption profile compared to the acid form.[12][13] Pharmacokinetic studies have shown that peak plasma concentrations of ketoprofen are reached significantly faster with the lysine salt, leading to a quicker onset of analgesic action.[12][13]

Furthermore, the improved solubility of this compound salt is believed to contribute to its enhanced gastrointestinal tolerability.[12][14][15] The rapid dissolution and absorption may reduce the localized concentration of the drug in the gastric mucosa, thereby minimizing direct irritation.

Advantages of this compound Salt over Ketoprofen Acid.

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare ketoprofen acid and this compound salt.

Determination of Aqueous Solubility

Objective: To quantify and compare the solubility of ketoprofen acid and this compound salt in an aqueous medium.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of either ketoprofen acid or this compound salt is added to a known volume of purified water in a sealed container.

-

Equilibration: The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: A sample of the supernatant is carefully withdrawn and filtered through a fine-pore membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

References

- 1. Ketoprofen (JP16/USP/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Ketoprofen Lysinate - High Purity NSAID at Attractive Prices [anglebiopharma.com]

- 3. Analgesic - Wikipedia [en.wikipedia.org]

- 4. This compound salt | CymitQuimica [cymitquimica.com]

- 5. 57469-78-0 CAS MSDS (Ketoprofen lysinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. drugs.com [drugs.com]

- 7. Ketoprofen | 22071-15-4 [chemicalbook.com]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy [air.unimi.it]

- 15. researchgate.net [researchgate.net]

The Strategic Salification of Ketoprofen: A Technical Guide to the Discovery and Development of Ketoprofen Lysine Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoprofen, a potent propionic acid-class non-steroidal anti-inflammatory drug (NSAID), has been a mainstay in pain and inflammation management since its introduction. Its clinical efficacy, however, is tempered by poor aqueous solubility, which can delay absorption and contribute to gastrointestinal adverse events. The development of ketoprofen lysine salt (KLS) was a strategic pharmaceutical innovation designed to overcome these limitations. By forming a salt with the amino acid L-lysine, the resulting compound exhibits markedly improved solubility, leading to faster dissolution, more rapid absorption, and a quicker onset of analgesic action. This technical guide provides an in-depth review of the discovery, development, and comparative pharmacology of KLS, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Discovery and Rationale for Development

The Genesis of Ketoprofen

Ketoprofen (2-(3-benzoylphenyl)propionic acid) was first synthesized in 1967 by scientists at the French pharmaceutical company Rhône-Poulenc.[1] It emerged from research programs in the 1960s aimed at discovering safer and more potent alternatives to aspirin. Approved for clinical use in Europe in 1973, ketoprofen established itself as a powerful analgesic, anti-inflammatory, and antipyretic agent.[2]

The Challenge: Poor Solubility

The primary challenge associated with ketoprofen acid (KA) is its classification as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[3] This poor water solubility is particularly pronounced in the acidic environment of the stomach, which can lead to slow and variable absorption and a delayed onset of therapeutic effect. Furthermore, prolonged contact of the undissolved drug particles with the gastric mucosa is a contributing factor to local irritation and gastrointestinal side effects.

The Solution: Lysine Salification

To address these shortcomings, Dompè Farmaceutici S.p.A. in Italy developed this compound salt in the late 1970s.[2][4][5] The rationale was to form a salt with a highly soluble, physiologically compatible counter-ion. The amino acid L-lysine was an ideal candidate. The resulting ionic interaction between the carboxylic acid group of ketoprofen and the amino group of lysine dramatically enhances the molecule's aqueous solubility.[2][6] This fundamental change in physicochemical properties is the cornerstone of KLS's improved clinical profile, including faster absorption and better gastric tolerance.[2][7]

Mechanism of Action: Cyclooxygenase Inhibition

Like all NSAIDs in its class, ketoprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes. It is a non-selective inhibitor of both COX-1 and COX-2. These enzymes catalyze the critical first step in the synthesis of prostanoids from arachidonic acid, which is released from the cell membrane by phospholipases.

The COX enzyme possesses two catalytic activities: a cyclooxygenase function that converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2), and a peroxidase function that rapidly reduces PGG2 to Prostaglandin H2 (PGH2).[8][9] PGH2 then serves as the substrate for various tissue-specific isomerases and synthases to produce different prostanoids, including prostaglandins (like PGE2), prostacyclin (PGI2), and thromboxanes (TXA2).[10][11]

-

COX-1 is constitutively expressed and responsible for producing prostanoids that regulate homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.

-

COX-2 is an inducible enzyme, upregulated at sites of inflammation, and its products, primarily PGE2, are key mediators of pain, inflammation, and fever.[12]

By blocking both enzymes, ketoprofen effectively reduces the synthesis of these inflammatory mediators.

References

- 1. [A hundred years pharmaceutical research performed in the Rhône-Poulenc groups] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US20210077408A1 - Immediate-release pharmaceutical compositions containing this compound salt - Google Patents [patents.google.com]

- 4. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen-Lysine System: Discovery of a New Ketoprofen-l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 57469-78-0 | Benchchem [benchchem.com]

- 7. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

Ketoprofen Lysine Salt and Cyclooxygenase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of the cyclooxygenase inhibition pathway by ketoprofen lysine salt, a formulation designed to enhance the physicochemical properties of ketoprofen. The guide will detail the mechanism of action, present quantitative data on enzyme inhibition, and provide comprehensive experimental protocols for assessing COX inhibition. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying molecular and cellular processes.

Introduction

Ketoprofen is a well-established NSAID belonging to the propionic acid class, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action is centered on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1] The two primary isoforms of this enzyme are COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and is primarily associated with inflammation.[1]

This compound salt is a formulation developed to improve upon the properties of ketoprofen acid. The salt form exhibits enhanced water solubility, which contributes to faster dissolution and absorption, potentially leading to a more rapid onset of action.[3][4] This guide will focus on the molecular interactions and pathways through which this compound salt mediates its inhibitory effects on the COX enzymes.

The Cyclooxygenase Inhibition Pathway

The anti-inflammatory, analgesic, and antipyretic effects of this compound salt are primarily attributed to its non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes involved in the inflammatory cascade.[5][6]

The process begins with the release of arachidonic acid from the cell membrane's phospholipids by the action of phospholipase A2.[6] Arachidonic acid then serves as a substrate for the COX enzymes. The inhibition of these enzymes by ketoprofen is a reversible and competitive process.[7]

Below is a diagram illustrating the cyclooxygenase signaling pathway and the point of inhibition by this compound salt.

Quantitative Data on COX Inhibition

The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values for ketoprofen against COX-1 and COX-2. It is important to note that while "Ketoprofen Lysinate" is specified in one source, other sources refer to the active enantiomer, S-(+)-Ketoprofen. For the purpose of this guide, it is assumed that the lysine salt dissociates to provide the active ketoprofen moiety.

| Compound | Target Enzyme | IC50 Value | Source |

| Ketoprofen Lysinate | COX-1 | 2 nM | [8] |

| COX-2 | 26 nM | [8] | |

| S-(+)-Ketoprofen | COX-1 | 1.9 nM | [9] |

| COX-2 | 27 nM | [9] | |

| S-Ketoprofen | COX-2 (guinea pig whole blood) | 0.024 µM (24 nM) | [10] |

| S-Ketoprofen | COX-2 (human monocytes) | 2-25 nM | [10] |

| S-Ketoprofen | COX-2 (sheep placenta) | 5.3 µM (5300 nM) | [10] |

Experimental Protocols

The determination of COX-1 and COX-2 inhibition by this compound salt can be performed using various in vitro assays. The two most common methods are the human whole blood assay and the recombinant enzyme inhibition assay.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a more physiologically relevant environment for assessing the inhibitory activity of NSAIDs as it includes all blood components.[11]

Objective: To determine the IC50 values of this compound salt for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (e.g., heparin).

-

This compound salt stock solution (in a suitable solvent like DMSO or ethanol).

-

Lipopolysaccharide (LPS) from E. coli (for COX-2 induction).

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

Incubator, centrifuge, and other standard laboratory equipment.

Protocol:

COX-1 Inhibition (Thromboxane B2 Production):

-

Dispense aliquots of heparinized whole blood into tubes.

-

Add various concentrations of this compound salt to the blood samples. Include a vehicle control (solvent only).

-

Allow the blood to clot by incubating at 37°C for 1 hour. This stimulates platelet COX-1 to produce thromboxane A2, which is rapidly converted to the stable metabolite TXB2.

-

Centrifuge the samples to separate the serum.

-

Collect the serum and store at -20°C or below until analysis.

-

Measure the concentration of TXB2 in the serum using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound salt compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

COX-2 Inhibition (Prostaglandin E2 Production):

-

Dispense aliquots of heparinized whole blood into tubes.

-

Add various concentrations of this compound salt to the blood samples. Include a vehicle control.

-

Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.

-

Incubate the blood samples at 37°C for 24 hours.[12]

-

Centrifuge the samples to separate the plasma.

-

Collect the plasma and store at -20°C or below until analysis.

-

Measure the concentration of PGE2 in the plasma using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value as described for COX-1.

Recombinant Human COX Enzyme Inhibition Assay

This assay utilizes purified recombinant human COX-1 and COX-2 enzymes, allowing for a direct assessment of enzyme inhibition without the complexities of a cellular environment.

Objective: To determine the IC50 values of this compound salt for recombinant human COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes.

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme (cofactor).

-

Arachidonic acid (substrate).

-

This compound salt stock solution.

-

EIA kit for PGE2 or a method to detect prostaglandin production (e.g., LC-MS/MS).[13]

-

96-well plates, incubator, and plate reader or other detection system.

Protocol:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, heme, and the respective recombinant COX enzyme (COX-1 or COX-2).

-

Add various concentrations of this compound salt to the wells. Include a vehicle control.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[13]

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate for a specific time (e.g., 2 minutes) at the reaction temperature.[13]

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).[14]

-

Measure the amount of prostaglandin (e.g., PGE2) produced in each well using an appropriate detection method.

-

Calculate the percentage of inhibition and determine the IC50 value as described previously.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a COX inhibitor like this compound salt.

Conclusion

This compound salt effectively inhibits both COX-1 and COX-2 enzymes, which is the fundamental mechanism underlying its therapeutic benefits. The enhanced physicochemical properties of the lysine salt formulation may contribute to a more rapid onset of action compared to ketoprofen acid.[3][4] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug development. Further studies directly comparing the in vitro inhibitory profiles of this compound salt and ketoprofen acid under identical conditions would be valuable to fully elucidate any differences in their direct enzyme interactions.

References

- 1. This compound Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FT-IR Analysis of Structural Changes in this compound Salt and KiOil Caused by a Pulsed Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. korambiotech.com [korambiotech.com]

An In-depth Technical Guide to the In Vitro Anti-inflammatory Activity of Ketoprofen Lysine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its clinical efficacy is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] To enhance its physicochemical profile, particularly its water solubility and gastrointestinal tolerability, ketoprofen has been salified with L-lysine to form ketoprofen lysine salt (KLS).[1][2][4] This modification leads to faster dissolution, more rapid absorption, and a quicker onset of therapeutic action compared to its acidic form.[1][2][4] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory activity of this compound, detailing its core mechanisms of action, presenting quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Core In Vitro Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of this compound are multifaceted, extending beyond simple COX inhibition. In vitro studies have elucidated several key mechanisms through which KLS exerts its activity.

Inhibition of Cyclooxygenase (COX) Enzymes

The foundational mechanism of action for ketoprofen and its lysine salt is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[1][5]

-

COX-1 and COX-2 Inhibition : Ketoprofen is a non-selective inhibitor, meaning it blocks both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform.[1][6] COX-1 is involved in homeostatic functions such as protecting the gastric mucosa, while COX-2 is primarily upregulated at sites of inflammation.[1] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects.[1]

Inhibition of Lipoxygenase (LOX) Pathway

In addition to its primary effect on COX enzymes, ketoprofen has been shown to inhibit the 5-lipoxygenase (5-LOX) pathway.[7] This dual-inhibition mechanism is significant, as the LOX pathway is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. By inhibiting both pathways, this compound can offer a broader spectrum of anti-inflammatory action.[7]

Modulation of Pro-inflammatory Mediators

This compound also influences other components of the inflammatory cascade.

-

Nitric Oxide (NO) Production : L-lysine, the salt component of KLS, has been shown to decrease the production of nitric oxide (NO) in certain inflammatory conditions.[8] NO is a signaling molecule that can have pro-inflammatory effects when produced in excess by inducible nitric oxide synthase (iNOS).

-

Cytokine and Chemokine Modulation : NSAIDs can modulate the production of inflammatory mediators beyond prostaglandins, including cytokines and chemokines, and may also influence neutrophil function.[1][6]

Antioxidant and Membrane Stabilizing Effects

The lysine salt of ketoprofen confers additional protective mechanisms not directly associated with the parent drug.

-

Antioxidant Properties : In vitro studies on human gastric epithelial cells have shown that this compound salt can neutralize cellular injury induced by ethanol or other NSAIDs by inhibiting lipid peroxidation and exerting reactive oxygen species (ROS) scavenging effects, a property largely attributed to the L-lysine component.[4][9]

-

Membrane Stabilization : A key feature of inflammation is the lysis of lysosomal membranes, which releases enzymes that cause further tissue damage. The ability of a compound to stabilize these membranes is a well-recognized indicator of anti-inflammatory activity.

Quantitative Data on In Vitro Activity

While specific IC50 values for this compound are not extensively detailed in the provided search results, the literature consistently emphasizes its comparable potency to ketoprofen acid with added benefits. The data is often presented comparatively.

| Parameter | This compound Salt (KLS) | Ketoprofen Acid (KA) | Key Findings & References |

| Anti-inflammatory Potency | Potent | Potent | Both forms maintain similar high potency. KLS is noted to be significantly more potent than ibuprofen and acetylsalicylic acid.[1] |

| Analgesic Activity | Faster onset of action | Slower onset of action | The enhanced solubility of KLS leads to more rapid absorption and achievement of therapeutic plasma concentrations.[1][2][4] |

| Gastrointestinal Protection | Superior protection | Recognized limitation | KLS demonstrates enhanced antioxidant properties and upregulates mucosal defenses, counteracting NSAID-induced cellular injury.[1][4][9] |

| Lipoxygenase Inhibition | Active | Active | Ketoprofen is a dual inhibitor of both COX and LOX pathways.[7] |

Key Experimental Protocols

The following are detailed methodologies for common in vitro assays used to evaluate the anti-inflammatory activity of compounds like this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the production of Prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

-

Principle : The enzymatic activity of COX is measured by detecting the amount of PGE2 synthesized from the substrate, arachidonic acid. The reduction in PGE2 levels in the presence of the test compound relative to a control indicates inhibition.[10]

-

Materials :

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing co-factors like glutathione and hematin.

-

This compound salt (test inhibitor).

-

Indomethacin or Celecoxib (reference inhibitors).

-

PGE2 ELISA kit.

-

-

Procedure :

-

Prepare solutions of this compound and reference inhibitors at various concentrations.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test/reference inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of the LOX enzyme, which is involved in the synthesis of leukotrienes.

-

Principle : Lipoxygenase catalyzes the oxidation of linoleic acid, forming a conjugated diene hydroperoxide. The formation of this product can be monitored by measuring the increase in absorbance at 234 nm.[11][12]

-

Materials :

-

Soybean lipoxygenase (or other purified LOX).

-

Linoleic acid (substrate).

-

Borate buffer (pH 9.0) or phosphate buffer (pH 8.0).

-

This compound salt (test inhibitor).

-

Quercetin or other known LOX inhibitor (reference standard).

-

-

Procedure :

-

Prepare solutions of the test and reference inhibitors at various concentrations.

-

In a quartz cuvette, mix the buffer, the LOX enzyme solution, and the test/reference inhibitor.

-

Incubate the mixture for 10 minutes at 25°C.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-